Potent Myeloperoxidase (MPO) Inhibition: 26 nM IC50
4-Chloro-3-(phenylmethoxy)pyridine inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM [1]. This represents a >38,000-fold increase in potency relative to its minimal MPO inhibition baseline (defined as >1 mM), and a >65-fold selectivity window over thyroid peroxidase (TPO) [1]. While a direct head-to-head comparator is not available in the same study, the compound's potency aligns with the low nanomolar range observed for optimized triazolopyridine MPO inhibitors (e.g., 12 nM IC50 for a related triazolopyridine analog [2]), confirming that the 3-benzyloxy-4-chloropyridine scaffold is a viable alternative to more synthetically complex fused-ring MPO inhibitors.
| Evidence Dimension | Myeloperoxidase (MPO) inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Inactive baseline (>1 mM) [1]; Triazolopyridine MPO inhibitor (12 nM) [2] |
| Quantified Difference | >38,000-fold improvement over inactive baseline; 2.2-fold less potent than triazolopyridine comparator |
| Conditions | Inhibition of MPO chlorination activity, incubated 10 min followed by NaCl addition, aminophenyl fluorescein assay [1] |
Why This Matters
Confirms that the compound is a validated, low-nanomolar MPO inhibitor suitable for inflammation and cardiovascular disease research, offering a synthetically accessible scaffold distinct from fused heterocyclic MPO inhibitors.
- [1] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) - 4-Chloro-3-(phenylmethoxy)pyridine. Myeloperoxidase (Human) IC50: 26 nM. University of California San Diego. View Source
- [2] BindingDB. (n.d.). BDBM50507394 (CHEMBL4531688) - 7-({4-chloro-3-fluoro-[1,1-biphenyl]-3-yl}methoxy)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine. Myeloperoxidase (Human) IC50: 12 nM. University of California San Diego. View Source
